
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8Cl2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a methylsulfanyl group. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene typically involves the chlorination of 4-(methylsulfanyl)toluene. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and yields higher purity products. The process involves the use of automated reactors and precise control of temperature and pressure conditions.
化学反应分析
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzyl alcohol derivatives.
科学研究应用
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation to form reactive intermediates that participate in further chemical transformations. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.
相似化合物的比较
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Lacks the methylsulfanyl group, making it less reactive in certain oxidation reactions.
4-(Methylsulfanyl)toluene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-Chloro-4-(methylsulfanyl)benzene: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene is unique due to the presence of both the chloromethyl and methylsulfanyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
142834-35-3 |
|---|---|
分子式 |
C8H8Cl2S |
分子量 |
207.12 g/mol |
IUPAC 名称 |
1-chloro-2-(chloromethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
InChI 键 |
MZTXNAPIOVHWBP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)


![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
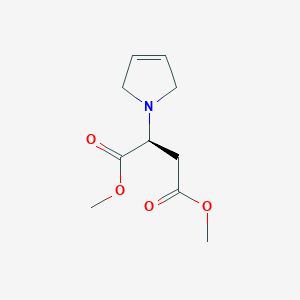
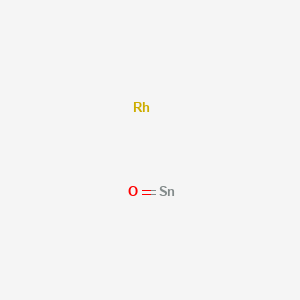
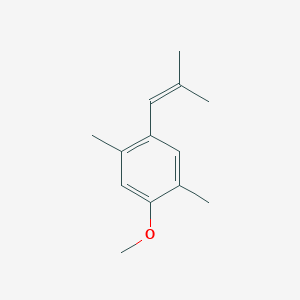
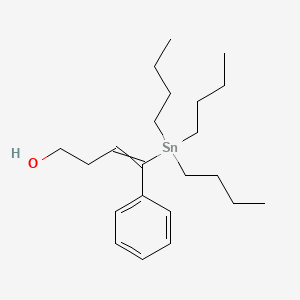
![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)
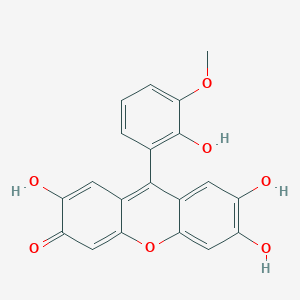
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)



